5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline
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Overview
Description
5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine and fluorine gas, as well as nucleophiles like amines and thiols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyridin-2-yl)indoline
- 7-Fluoro-2-(pyridin-2-yl)indoline
- 5-Chloro-7-fluoroindoline
Uniqueness
5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indole derivatives and contributes to its diverse applications .
Properties
Molecular Formula |
C13H10ClFN2 |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10ClFN2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2 |
InChI Key |
IQKUORBAQSGDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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